molecular formula C22H26N4 B5298341 1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

Cat. No. B5298341
M. Wt: 346.5 g/mol
InChI Key: XLWUBHHEQZTSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine, also known as DM-235, is a synthetic compound that has been studied for its potential therapeutic applications.

Mechanism of Action

1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine exerts its effects through its interaction with various molecular targets, including the dopamine transporter, sigma-1 receptor, and N-methyl-D-aspartate (NMDA) receptor. It has been shown to modulate the release and reuptake of dopamine, enhance neuroplasticity, and reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, the enhancement of neuroplasticity, and the reduction of oxidative stress and inflammation. It has also been shown to have anti-tumor properties and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may be a limitation for some researchers.

Future Directions

There are several potential future directions for research on 1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine. These include further investigation of its potential therapeutic applications in neurology, oncology, and psychiatry, as well as the development of novel this compound derivatives with improved pharmacological properties. Additionally, more research is needed to elucidate the exact mechanisms of action of this compound and to identify potential drug interactions and side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise for its potential therapeutic applications in various fields of medicine. Its mechanism of action involves the modulation of neurotransmitter release and uptake, enhancement of neuroplasticity, and reduction of oxidative stress and inflammation. While it has several advantages for use in lab experiments, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is synthesized through a multi-step process that involves the reaction of diphenylmethanol with 1-methyl-1H-imidazole-2-carboxaldehyde, followed by the addition of piperazine. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, and has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

1-benzhydryl-4-[(1-methylimidazol-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4/c1-24-13-12-23-21(24)18-25-14-16-26(17-15-25)22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,22H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWUBHHEQZTSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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